Uniform 13C6 Labeling Provides a +6 Da Mass Shift for Unambiguous MS Quantification vs. Unlabeled GlcNAc (CAS 7512-17-6)
In a validated LC-MS/MS method for human plasma GlcNAc determination, the 13C6-labeled analog (which shares the identical uniform labeling pattern as CAS 478518-83-1) was employed as the internal standard. The mass transition pair for the unlabeled analyte was m/z 220.3 → 118.9, while the 13C6-internal standard was monitored at m/z 226.4 → 123.2, representing a +6 Da precursor mass shift [1]. This +6 Da separation eliminates isotopic overlap with the endogenous M+0 peak, enabling a linear calibration range of 20–1280 ng/mL with acceptable precision and accuracy across all quality control concentrations, and a limit of detection in the low femtomol range when coupled with GC–MS/MS [2].
| Evidence Dimension | LC-MS/MS mass transition pair (negative ionization, MRM mode) |
|---|---|
| Target Compound Data | m/z 226.4 → 123.2 (deprotonated [M-H]⁻ of 13C6-GlcNAc) |
| Comparator Or Baseline | Unlabeled GlcNAc (CAS 7512-17-6): m/z 220.3 → 118.9 (deprotonated [M-H]⁻) |
| Quantified Difference | Δm/z = +6.1 Da (precursor ion); Δm/z = +4.3 Da (product ion); baseline separation of isotopic envelopes in full-scan MS |
| Conditions | Hypersil Silica column (150 × 2 mm, 5 μm); acetonitrile protein precipitation; negative ionization MRM mode on LC-MS/MS [1] |
Why This Matters
The +6 Da shift eliminates crosstalk with the endogenous unlabeled GlcNAc signal (natural abundance 13C contribution <1.1% per carbon), ensuring that quantitative accuracy is limited only by instrument precision, not by isotopic interference—a decisive advantage when measuring low GlcNAc concentrations in complex biological samples.
- [1] Liu, Y.; et al. Liquid chromatography–tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. J. Chromatogr. B 2008, 862 (1–2), 150–157. DOI: 10.1016/j.jchromb.2007.11.022. View Source
- [2] Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. Anal. Chem. 2020, 92 (7), 4875–4883. DOI: 10.1021/acs.analchem.9b04582. View Source
